5-Deoxy-D-ribitol is a sugar alcohol derived from D-ribose, notable for its role as a metabolite in various biochemical processes. It is characterized by the absence of a hydroxyl group at the 5-position of the ribose molecule, which alters its reactivity and biological activity. This compound is of interest in several scientific fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and metabolic studies.
5-Deoxy-D-ribitol can be synthesized from D-ribose through various chemical methods. It is classified as a sugar alcohol, which is a type of carbohydrate that has been reduced to an alcohol form. In nature, it can also be produced as a metabolite during the metabolism of certain nucleoside analogs like floxuridine and fluorouracil .
The synthesis of 5-deoxy-D-ribitol typically involves several key steps:
The molecular formula for 5-deoxy-D-ribitol is . Its structure consists of a five-carbon chain with hydroxyl groups at positions 1, 2, 3, and 4. The absence of the hydroxyl group at position 5 differentiates it from other ribitol derivatives.
5-Deoxy-D-ribitol participates in various chemical reactions typical of sugar alcohols:
These reactions are essential for synthesizing various pharmaceutical compounds and studying metabolic pathways involving ribonucleosides.
The mechanism of action for 5-deoxy-D-ribitol primarily relates to its role as a metabolite in biological systems. It is involved in the metabolism of nucleoside analogs:
Research indicates that understanding the metabolism of such compounds can provide insights into drug interactions and therapeutic outcomes .
Relevant data regarding these properties helps inform potential applications in pharmaceuticals and biochemistry.
5-Deoxy-D-ribitol has several applications:
5-Deoxy-D-ribitol is a terminal metabolite in the degradation pathway of fluoropyrimidine prodrugs, notably 5'-deoxy-5-fluorouridine (5'-DFUR) and its active derivative 5-fluorouracil (5-FU). In humans, 5'-DFUR undergoes initial hydrolysis by thymidine phosphorylase to release 5-FU, which is further catabolized via reductive pathways. In vivo studies using ¹⁹F nuclear magnetic resonance (NMR) spectrometry reveal that 5-deoxy-D-ribitol accumulates as a major end-product alongside α-fluoro-β-alanine (FBAL) in plasma and urine samples of patients treated with 5'-DFUR [5]. This catabolic cascade involves:
Table 1: Key Metabolites in Fluoropyrimidine Catabolism
Metabolite | Biological Role | Detection Method |
---|---|---|
5'-Deoxy-5-fluorouridine | Prodrug precursor of 5-FU | ¹⁹F NMR spectrometry |
5-Fluorouracil (5-FU) | Active antineoplastic agent | LC-MS-HRMS |
α-Fluoro-β-alanine (FBAL) | Primary catabolite | ¹⁹F NMR spectrometry |
5-Deoxy-D-ribitol | Terminal sugar alcohol metabolite | ¹⁹F NMR spectrometry |
Carboxylesterases (CEs) are pivotal in activating ester-based prodrugs by hydrolyzing labile ester bonds to release cytotoxic agents. While 5-deoxy-D-ribitol itself is not a direct substrate, its precursor 5'-deoxyribose analogs interface with microbial CEs during prodrug activation. In Staphylococcus aureus, two carboxylesterases—FrmB and GloB—exhibit distinct substrate specificities for pivaloyloxymethyl (POM)-linked prodrugs. Structural studies demonstrate:
Table 2: Carboxylesterase Substrate Preferences
Carboxylesterase | Substrate Specificity | Biological System | Implication for Prodrug Design |
---|---|---|---|
FrmB | Bulky aromatic esters | Staphylococcus aureus | Enables pathogen-specific activation |
GloB | Aliphatic esters | Staphylococcus aureus | Facilitates intracellular drug release |
Human Serum CE | Broad-spectrum hydrolysis | Homo sapiens | Limits systemic prodrug stability |
In mammals, 5-deoxy-D-ribitol arises predominantly from the reduction of 5-deoxyribose, a byproduct of radical S-adenosylmethionine (SAM) enzyme activity. The pathway involves:
The metabolic fate of 5-deoxy-D-ribitol diverges sharply between prokaryotes and eukaryotes:
DrdA (Aldolase): Cleaves 5-deoxyribulose-1-phosphate into dihydroxyacetone phosphate (DHAP; glycolytic intermediate) and acetaldehyde [7].Genomic analysis reveals this operon in 6 bacterial phyla, including Myxococcus xanthus and Clostridium botulinum [7].
Eukaryotes: Lack the drd operon homologs. Mammals convert 5-deoxyribose solely to 5-deoxy-D-ribitol for excretion, forfeiting energetic gains from carbon salvage. This evolutionary loss aligns with the absence of radical SAM byproduct toxicity in oxygen-rich eukaryotic environments [1] [7].
Archaea: Methanocaldococcus jannaschii utilizes a hybrid pathway resembling methionine salvage, converting 5-deoxyribose to 6'-deoxy-5-ketofructose-1-phosphate for aromatic amino acid synthesis [7].
Table 3: Evolutionary Divergence in 5-Deoxyribose Metabolism
Organism Type | Key Enzymes/Pathways | End Products | Physiological Role |
---|---|---|---|
Bacteria | DrdK, DrdI, DrdA salvage operon | Dihydroxyacetone phosphate, Acetaldehyde | Carbon assimilation, Detoxification |
Mammals | Aldose reductase | 5-Deoxy-D-ribitol (excreted) | Detoxification only |
Archaea | 5-Methylthioribose kinase/isomerase analogs | 6'-Deoxy-5-ketofructose-1-phosphate | Amino acid biosynthesis |
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